Methyl 2-(oxan-4-ylidene)acetate
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Overview
Description
It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and food industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(oxan-4-ylidene)acetate can be synthesized through the Horner–Wadsworth–Emmons reaction. The starting material, oxetan-3-one, reacts with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate with a 73% yield . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(oxan-4-ylidene)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Methyl 2-(oxan-4-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of flavors and fragrances due to its fruity odor.
Mechanism of Action
The mechanism of action of methyl 2-(oxan-4-ylidene)acetate involves its reactivity as an electrophile in various chemical reactions. The compound’s ester group is susceptible to nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives and functionalized compounds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(azetidin-3-ylidene)acetate
- Methyl 2-(oxetan-3-ylidene)acetate
Comparison
Methyl 2-(oxan-4-ylidene)acetate is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, methyl 2-(azetidin-3-ylidene)acetate contains an azetidine ring, which has different reactivity and stability characteristics. Similarly, methyl 2-(oxetan-3-ylidene)acetate features an oxetane ring, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
methyl 2-(oxan-4-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUJWIFSPCQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712418 |
Source
|
Record name | Methyl (oxan-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138302-49-5 |
Source
|
Record name | Methyl (oxan-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40712418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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